molecular formula C10H5BrF3NO3 B11476373 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene

6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene

Cat. No.: B11476373
M. Wt: 324.05 g/mol
InChI Key: FCUVZLGTWMOXRD-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene typically involves the condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of a base such as triethylamine . This reaction proceeds through a tandem condensation mechanism, resulting in the formation of the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The nitro group enhances the electrophilicity of the compound, facilitating its reaction with nucleophilic sites in proteins and other biomolecules. This interaction can lead to the inhibition of specific pathways, such as the phosphoinositide-3-kinase (PI3K) pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable building block in organic synthesis and drug development.

Properties

IUPAC Name

6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO3/c11-6-1-2-8-5(3-6)4-7(15(16)17)9(18-8)10(12,13)14/h1-4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUVZLGTWMOXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(O2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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